Cefazolin is a first-generation cephalosporin antibiotic. [, , , , , , , , , , , , , , , , , , , , , , , , ] It is a bactericidal antibiotic, meaning it kills bacteria rather than simply inhibiting their growth. [, ] Cefazolin is widely used in research, particularly in studies investigating the prevention and treatment of bacterial infections, especially those caused by susceptible gram-positive organisms such as Staphylococcus and Streptococcus species. [, , , , , , , , , , ] Its use in research extends to exploring its efficacy compared to other antibiotics, its pharmacokinetic properties in various populations, and its impact on the microbiome.
Understanding the inoculum effect: Research should continue to investigate the Cefazolin inoculum effect, which refers to its decreased efficacy against some MSSA isolates at higher bacterial concentrations. [, ] This phenomenon has implications for treating serious MSSA infections and warrants further exploration to guide optimal treatment strategies.
Developing novel delivery methods: Research could focus on developing new ways to deliver Cefazolin, such as controlled-release formulations or targeted delivery systems, to enhance its efficacy and potentially minimize side effects. []
Exploring synergistic effects: Research could investigate the potential synergistic effects of combining Cefazolin with other antibiotics or antimicrobial agents, particularly against multidrug-resistant bacteria. []
Investigating alternative uses: Cefazolin could be investigated for its potential use in other areas, such as modulating blood-brain barrier function and improving cognitive function in certain conditions. []
Cefazolin can be synthesized through several methods, with the most notable being acylation reactions involving 7-amino cephalosporanic acid (7-ACCA).
Cefazolin's molecular structure features a β-lactam ring characteristic of cephalosporins, which is crucial for its antibacterial activity. Key structural elements include:
The stereochemistry of cefazolin plays a significant role in its biological activity, with specific chiral centers influencing its interaction with bacterial enzymes.
Cefazolin undergoes various chemical reactions that are pivotal to its synthesis and mechanism of action:
Cefazolin exhibits its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. The mechanism involves:
Cefazolin possesses several important physical and chemical properties:
Cefazolin's applications are extensive in both clinical and surgical settings:
The development of cefazolin emerged from the broader discovery of cephalosporins, beginning with the isolation of Cephalosporium acremonium from seawater near Sardinia in 1945. Cefazolin specifically was patented in 1967 by researchers at Fujisawa Pharmaceutical Co. (now Astellas Pharma) and entered clinical use in 1971 under the trade name Ancef® [5]. This semisynthetic derivative was engineered to improve upon earlier cephalosporins by enhancing antibacterial activity and pharmacokinetic properties. Structurally, cefazolin (chemical formula: C₁₄H₁₄N₈O₄S₃; molecular weight: 454.50 g/mol) contains a characteristic β-lactam ring fused to a dihydrothiazine ring, distinguishing it as a bicyclic compound [2] [5].
A critical structural feature contributing to cefazolin's stability and activity is the presence of a N-methylthiotetrazole (NMTD) side-chain at the 3-position of the dihydrothiazine ring. This modification enhances resistance to certain β-lactamases compared to earlier cephalosporins [5]. The compound also possesses a tetrazolylacetyl group at the 7-position of the β-lactam ring, contributing to its binding affinity for penicillin-binding proteins (PBPs) [2] [5]. These structural innovations positioned cefazolin as a prototype for first-generation cephalosporins, characterized by their pronounced activity against gram-positive cocci while maintaining moderate efficacy against some gram-negative bacilli.
Table 1: Key Chemical and Developmental Attributes of Cefazolin
Attribute | Specification |
---|---|
Chemical Name | (6R,7R)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Molecular Formula | C₁₄H₁₄N₈O₄S₃ |
Molecular Weight | 454.50 g/mol |
Development Timeline | Patented (1967), Clinical Introduction (1971) |
Primary Trade Names (Historical) | Ancef®, Kefzol®, Cefamezin® |
Generation Classification | First-generation cephalosporin |
Cefazolin occupies a distinct therapeutic niche within the first-generation cephalosporin class, which includes agents such as cephalexin, cephradine, and cefadroxil. Its exceptional serum stability and sustained concentrations following parenteral administration distinguish it from oral counterparts [2] [4]. Pharmacodynamically, cefazolin exerts bactericidal activity through irreversible inhibition of penicillin-binding proteins (PBPs), particularly PBP-1A, PBP-1B, PBP-1C, and PBP-3 in Escherichia coli, thereby disrupting bacterial cell wall synthesis [2]. This mechanism results in osmotic instability and eventual cell lysis, especially during active bacterial growth phases.
The antimicrobial spectrum of first-generation cephalosporins demonstrates a consistent pattern: optimal activity against gram-positive organisms with variable but limited gram-negative coverage. Cefazolin exemplifies this profile with potent activity against methicillin-susceptible Staphylococcus aureus (MSSA), Streptococcus pyogenes (Group A Streptococcus), Streptococcus pneumoniae, and Streptococcus agalactiae (Group B Streptococcus) [1] [5]. Among gram-negative bacteria, it maintains reliable efficacy against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, though with diminished potency against Haemophilus influenzae and no clinically meaningful activity against Pseudomonas aeruginosa, Enterococci, or anaerobes such as Bacteroides fragilis [1] [4] [5].
Cefazolin's pharmacokinetic properties—including high serum concentrations, limited metabolism, and primary renal excretion—enhance its utility for surgical prophylaxis and systemic infections. Approximately 74-86% of the drug binds to plasma proteins, providing reservoir effects while the unbound fraction exerts antibacterial activity [2]. Its elimination half-life of 1.8-2 hours facilitates convenient dosing intervals compared to earlier cephalosporins with shorter half-lives [2] [5]. Importantly, cefazolin lacks meaningful central nervous system penetration, precluding its use for meningitis despite efficacy against common meningeal pathogens when administered intravenously [5].
Table 2: Comparative Spectrum of Cephalosporin Generations
Generation | Representative Agents | Gram-Positive Spectrum | Gram-Negative Spectrum | Notable Resistance Gaps |
---|---|---|---|---|
First | Cefazolin, cephalexin | Excellent (MSSA, streptococci) | Moderate (E. coli, Klebsiella, P. mirabilis) | Enterococcus spp., Listeria, MRSA, Pseudomonas |
Second | Cefuroxime, cefoxitin | Good (reduced compared to first-gen) | Improved (H. influenzae, M. catarrhalis, some anaerobes) | Limited ESBL coverage |
Third | Ceftriaxone, ceftazidime | Variable (less reliable for staphylococci) | Extended (including many Enterobacteriaceae); ceftazidime adds Pseudomonas | ESBL producers, AmpC hyperproducers |
Fourth | Cefepime | Similar to first-gen | Broad (including many β-lactamase producers) | Carbapenem-resistant Enterobacterales |
Fifth | Ceftaroline | Includes MRSA | Similar to third-gen | Pseudomonas, many anaerobes |
The World Health Organization (WHO) has designated cefazolin as an Essential Medicine since its inclusion in the Model List of Essential Medicines, most recently reaffirmed in the 2023 update (23rd edition) [3] [5]. This designation signifies that cefazolin satisfies priority healthcare needs for the majority of populations, particularly in treating common community-acquired infections and providing crucial perioperative prophylaxis. Its status reflects considerations of efficacy, evidence-based use, and favorable pharmacoeconomic profile relative to therapeutic alternatives. The Essential Medicines List specifically highlights cefazolin's importance for surgical prophylaxis, treatment of bacteremia, endocarditis, and other serious infections caused by susceptible organisms in resource-limited settings [3] [7].
Cefazolin's pharmacoeconomic advantage stems from several factors: generic manufacturing availability, stability in various formulations, and predictable pharmacokinetics permitting weight-based dosing without routine therapeutic drug monitoring. These attributes facilitate its widespread inclusion in national formularies globally, particularly as healthcare systems confront escalating challenges from antimicrobial resistance [5] [7]. The antibiotic's established role in preventing maternal and neonatal infections further enhances its global health standing. For Group B Streptococcus (GBS) prophylaxis in penicillin-allergic pregnant women without anaphylaxis history, cefazolin demonstrates appropriate placental transfer, achieving cord blood concentrations exceeding the minimum inhibitory concentration (MIC) for GBS within 20 minutes of intravenous administration [4]. This pharmacokinetic profile supports its recommendation in international obstetric guidelines for preventing perinatal GBS transmission when penicillin cannot be administered.
The critical importance of cefazolin in global surgical safety initiatives cannot be overstated. Its efficacy in preventing surgical site infections across diverse procedures—from clean orthopedic operations to potentially contaminated gastrointestinal surgeries—makes it indispensable in settings with limited access to broad-spectrum alternatives. However, the escalating prevalence of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales increasingly compromises cefazolin's utility for both prophylaxis and treatment, underscoring the tension between essential medicine status and evolving resistance patterns [6] [7]. This challenge necessitates ongoing antimicrobial stewardship and surveillance to preserve cefazolin's clinical value where susceptibility patterns remain favorable.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7